molecular formula C10H12O4 B1336715 Methyl 3-hydroxy-4-methoxyphenylacetate CAS No. 15964-81-5

Methyl 3-hydroxy-4-methoxyphenylacetate

Cat. No.: B1336715
CAS No.: 15964-81-5
M. Wt: 196.2 g/mol
InChI Key: NLPRPUVYIZIMMA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methoxyphenylacetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-4-methoxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-methoxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent.

Major Products Formed

    Oxidation: 3-methoxy-4-methoxybenzaldehyde.

    Reduction: 3-hydroxy-4-methoxyphenylmethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-methoxyphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4-methoxyphenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of the corresponding acid and alcohol. The hydroxy and methoxy groups on the aromatic ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxyphenylacetic acid: The parent acid of methyl 3-hydroxy-4-methoxyphenylacetate.

    3-Hydroxy-4-methoxybenzaldehyde: An oxidation product of the compound.

    3-Hydroxy-4-methoxyphenylmethanol: A reduction product of the compound.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its parent acid and other derivatives. Its combination of hydroxy and methoxy groups also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPRPUVYIZIMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydroxy-4-methoxyphenyl acetic acid (24.8 g, 136 mmol) in 200 mL of MeOH was added 1 mL of H2SO4 and the reaction mixture was heated at reflux overnight. The methanol was removed by evaporation in vacuo and the residue was poured into saturated NaHCO3 solution and extracted with EtOAc (3×150 mL). Combined organic extracts were then washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to yield 23.9 g (90% yield) of 3-hydroxy-4-methoxyphenyl acetic acid methyl ester as a yellow oil.
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl 3-hydroxy-4-methoxyphenylacetate in the context of the Gloeophyllum odoratum fungus?

A: The research paper focuses on identifying volatile aromatic compounds produced by the fungus Gloeophyllum odoratum which contribute to its distinctive smell. this compound is one of the sixteen aromatic compounds isolated and characterized from the fungus []. The study suggests that this compound, along with others identified, likely contributes to the pleasant odor of G. odoratum.

Q2: Could you provide the structural characterization data for this compound as reported in the study?

A: While the study confirms the presence of this compound through gas chromatography, mass spectrometry, and NMR spectroscopy, it does not provide specific spectroscopic data within the text [].

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